molecular formula C12H13N3O5S2 B2809942 Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865198-53-4

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Cat. No. B2809942
CAS RN: 865198-53-4
M. Wt: 343.37
InChI Key: AKXZKYYHTDYXJY-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, also known as MABT, is a synthetic compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of benzothiazole derivatives and has a molecular formula of C14H12N2O5S2.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds using related benzothiazole derivatives. These syntheses contribute to the development of novel compounds with potential applications in pharmaceuticals and materials science. For example, the cyclocondensation of similar compounds leads to the formation of trifluoromethyl-substituted heterocycles, which are of interest due to their unique chemical properties and potential biological activities (Sokolov & Aksinenko, 2011).

Antimicrobial Agents

Certain benzothiazole derivatives have been synthesized and tested for their antimicrobial activities, demonstrating potential as new antimicrobial agents. These studies involve the design, synthesis, and structural elucidation of compounds showing promising results against various pathogens (Alsarahni et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of benzothiazole derivatives, such as azilsartan methyl ester ethyl acetate hemisolvate, provides insights into the molecular configurations and interactions that can influence the physical properties and reactivity of these compounds. This information is crucial for the design of compounds with desired characteristics (Li et al., 2015).

Modification of Biologically Active Compounds

Benzothiazole derivatives have been modified to enhance their biological activities. For instance, modifications of acetazolamide, a medical product, with fluorine-containing heterocycles have been explored to yield heterocyclic compounds with potential therapeutic applications (Sokolov & Aksinenko, 2012).

Exploration of Bioactivity

The bioactivity of benzothiazole and related heterocyclic compounds has been assessed in various studies. The impact of geometric parameters, charge, and lipophilicity on the bioactivity of these compounds has been analyzed, providing valuable information for the design of compounds with specific biological activities (Hadda et al., 2014).

Mechanism of Action

properties

IUPAC Name

methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c1-7(16)14-12-15(6-11(17)20-2)9-4-3-8(22(13,18)19)5-10(9)21-12/h3-5H,6H2,1-2H3,(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZKYYHTDYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.